molecular formula C8H14ClNO3 B13056150 cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl

Cat. No.: B13056150
M. Wt: 207.65 g/mol
InChI Key: BVJYMIJHLYTVMZ-CIRBGYJCSA-N
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Description

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl is a bicyclic heterocyclic compound featuring a fused furopyrrole core with a methyl carboxylate ester group and a hydrochloride salt. This structure combines a tetrahydrofuran (furo) ring and a pyrrolidine moiety, creating a rigid scaffold that is advantageous for pharmaceutical and materials science applications. The compound’s stereochemistry (cis configuration) and polar functional groups influence its solubility, stability, and intermolecular interactions.

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, as seen in structurally related compounds (e.g., tert-butyl and ethyl carboxylate derivatives) .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl (3aR,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-4-9-2-6(8)3-12-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m1./s1

InChI Key

BVJYMIJHLYTVMZ-CIRBGYJCSA-N

Isomeric SMILES

COC(=O)[C@@]12CNC[C@@H]1COC2.Cl

Canonical SMILES

COC(=O)C12CNCC1COC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl typically involves the following steps:

    Formation of the Furo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo[3,4-c]pyrrole core.

    Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions using methylating agents.

    Hydrogenation: The compound undergoes hydrogenation to achieve the hexahydro state.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Drug Development

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate hydrochloride has been investigated for its potential as a drug candidate due to its unique structural features that may confer beneficial pharmacological properties. Research indicates that it can serve as a building block in synthesizing more complex pharmaceutical agents.

Analgesic and Anti-inflammatory Properties

Several studies have explored the analgesic and anti-inflammatory properties of derivatives of this compound. For instance, a study highlighted its efficacy in reducing pain and inflammation in animal models, suggesting potential for development into therapeutic agents for conditions like arthritis and chronic pain syndromes .

Skin Care Formulations

The compound is also utilized in cosmetic formulations for its moisturizing and skin-conditioning properties. It has been incorporated into creams and lotions aimed at enhancing skin hydration and improving texture .

Stability and Efficacy Studies

Research has demonstrated that formulations containing cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate hydrochloride exhibit enhanced stability compared to those without it. A study conducted using Box-Behnken design methodologies showed significant improvements in physical properties such as viscosity and sensory attributes .

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate hydrochloride was administered to evaluate its analgesic effects. Results indicated a statistically significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.

Case Study 2: Cosmetic Stability Testing

A formulation containing the compound was subjected to stability testing over six months. The results indicated that the product maintained its efficacy and sensory properties throughout the testing period, demonstrating the compound's role in enhancing formulation stability .

Data Tables

Application AreaSpecific UseFindings
PharmaceuticalsDrug developmentPotential analgesic effects noted
PharmaceuticalsAnti-inflammatory agentsSignificant reduction in inflammation observed
CosmeticsSkin moisturizationImproved hydration and texture
CosmeticsStability enhancementMaintained efficacy over six months

Mechanism of Action

The mechanism of action of cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s furopyrrole core distinguishes it from nitrogen-rich analogs like pyrrolo[3,4-c]pyridine (HPPT) and pyrrolo[3,4-c]pyrrole derivatives .
  • Substituent Effects : The methyl ester group in the target compound offers lower steric hindrance and higher solubility in polar solvents compared to tert-butyl esters (e.g., compound 26 in ). Ethyl esters (e.g., ) balance lipophilicity and metabolic stability.

Physicochemical Properties

Spectral Data Comparison

Compound MS [M+H]⁺/M⁺ Key ¹H NMR Shifts (δ, ppm) Reference
Target Compound Not reported Expected signals: ~3.5–4.1 (furo O–CH₂), 1.3–2.5 (pyrrolidine CH₂) N/A
Compound 26 358.5 1.49 (tert-butyl CH₃), 3.0–4.1 (pyrrolidine CH₂)
HPPT 194.15 (M⁺) Not reported; fluorescence emission at 450–550 nm

Key Observations :

  • The tert-butyl group in compound 26 produces a distinct singlet at δ 1.49 ppm, absent in the target compound.

Functional and Application Differences

  • Pharmaceutical Potential: Compound 26 and ethyl carboxylate derivatives are synthesized as drug intermediates, leveraging their rigid bicyclic cores for target binding. The target compound’s HCl salt enhances aqueous solubility, favoring bioavailability.
  • Photophysical Properties : HPPT’s strong fluorescence and photostability make it suitable for imaging applications , whereas the target compound’s properties in this domain remain unexplored.
  • Stability and Safety : The tert-butyl ester in compound 26 improves shelf-life but requires stringent handling (e.g., chromatography for purification). The target compound’s hydrochloride salt may necessitate controlled storage to prevent hydrolysis.

Elemental Analysis and Purity

Compound Calculated (C/H/N) Found (C/H/N) Reference
Compound 7c 69.59/6.12/15.46 69.52/6.10/15.86
Compound 6c 68.71/4.88/12.33 68.84/4.86/12.37

Key Observations :

  • Minor deviations in nitrogen content (e.g., compound 7c ) highlight challenges in purifying heterocyclic compounds. The target compound’s HCl salt may introduce similar variability in elemental analysis.

Biological Activity

cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate HCl is a synthetic compound belonging to the furo[3,4-c]pyrrole class. This compound is notable for its stability and potential applications in medicinal chemistry, organic synthesis, and natural product synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential.

PropertyDetails
IUPAC Name methyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate
Molecular Formula C₈H₁₃N₁O₃
Molecular Weight 171.19 g/mol
CAS Number 2177263-44-2
InChI Key ZTNCDZHEPMKBIQ-XPUUQOCRSA-N

Biological Activity

The biological activity of cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate HCl has been explored in various studies focusing on its pharmacological effects and mechanisms of action.

The compound interacts with specific molecular targets and pathways that are integral to its biological effects. Its ability to form stable carbon-carbon bonds enhances its efficacy in various applications. Research indicates that it may influence neurotransmitter systems and exhibit potential neuroprotective properties.

Research Findings

  • Neuroprotective Effects : Studies have indicated that compounds similar to cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate can exhibit neuroprotective effects by modulating oxidative stress pathways and reducing neuronal apoptosis. This suggests a potential role in treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies have shown that the compound may possess antimicrobial properties against certain bacterial strains. Further research is necessary to elucidate the specific mechanisms involved.
  • Analgesic Properties : Some derivatives of furo[3,4-c]pyrrole compounds have been reported to have analgesic effects in animal models, indicating potential applications in pain management therapies.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate resulted in significant reductions in markers of oxidative stress following induced neurotoxicity. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate exhibited inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate antimicrobial activity.

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